An In-depth Technical Guide to H-D-allo-Threonine Methyl Ester Hydrochloride
An In-depth Technical Guide to H-D-allo-Threonine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-D-allo-Threonine methyl ester hydrochloride is a chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-allothreonine, it serves as a valuable precursor in the stereoselective synthesis of complex molecules, including peptide-based therapeutics and other biologically active compounds. Its unique stereochemistry and functional group array—a protected carboxylic acid, a free amine, and a hydroxyl group—make it a versatile tool for introducing chirality and functionality in drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its role in synthetic and biological pathways.
Chemical and Physical Properties
H-D-allo-Threonine methyl ester hydrochloride is a white to off-white solid.[1] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂ClNO₃ | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| CAS Number | 60538-18-3 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% to ≥98% | [1][2] |
| Melting Point | 95-97°C | [1] |
| Storage Conditions | Store at -20°C or 0-8°C | [1][2] |
| Synonyms | H-D-allo-Thr-OMe HCl, (2R,3R)-Methyl 2-Amino-3-hydroxybutanoate Hydrochloride, Methyl D-allo-Threoninate Hydrochloride | [1][2] |
Spectroscopic Data
The structural elucidation of H-D-allo-Threonine methyl ester hydrochloride and its derivatives relies on standard spectroscopic techniques. The expected data are presented below.
| Technique | Expected Characteristics |
| ¹H NMR | (in D₂O) δ ~4.1-4.3 (d, 1H, α-H), ~3.9-4.1 (m, 1H, β-H), 3.78 (s, 3H, -OCH₃), ~1.3-1.4 (d, 3H, γ-CH₃) |
| ¹³C NMR | (in D₂O) δ ~170-172 (C=O), ~66-68 (β-C), ~58-60 (α-C), ~51-53 (-OCH₃), ~19-21 (γ-CH₃) |
| IR (KBr Pellet) | ~3400-3200 cm⁻¹ (O-H, N-H stretch), ~2900-3000 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1580 cm⁻¹ (N-H bend) |
| Mass Spectrometry (ESI+) | m/z = 134.08 [M+H]⁺ (free base) |
Experimental Protocols
Synthesis of H-D-allo-Threonine Methyl Ester Hydrochloride
The most common method for the synthesis of H-D-allo-Threonine methyl ester hydrochloride is the esterification of D-allothreonine using thionyl chloride in methanol.[3]
Materials:
-
D-allothreonine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
Procedure:
-
Suspend D-allothreonine (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the cooled suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude H-D-allo-Threonine methyl ester hydrochloride as a white solid.
-
The crude product can be purified by recrystallization from methanol/diethyl ether.
Caption: Workflow for the synthesis of H-D-allo-Threonine methyl ester hydrochloride.
Peptide Coupling using H-D-allo-Threonine Methyl Ester Hydrochloride
H-D-allo-Threonine methyl ester hydrochloride is a key component in peptide synthesis.[4] A general protocol for peptide coupling using EDCI/HOBt is described below.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq)
-
H-D-allo-Threonine methyl ester hydrochloride (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-protected amino acid and HOBt in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add EDCI and stir for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve H-D-allo-Threonine methyl ester hydrochloride in anhydrous DCM and add DIPEA to neutralize the hydrochloride salt.
-
Add the neutralized H-D-allo-Threonine methyl ester solution to the activated N-protected amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction by washing with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
Caption: Experimental workflow for a typical peptide coupling reaction.
Applications in Drug Development and Research
Chiral Building Block
H-D-allo-Threonine methyl ester hydrochloride is a valuable chiral synthon in the asymmetric synthesis of pharmaceuticals.[4] Its two stereocenters can be used to introduce specific chirality into target molecules, which is often critical for their biological activity and selectivity.
Peptide Synthesis
As detailed in the experimental protocol, this compound is widely used in the synthesis of peptides.[4] The methyl ester serves as a protecting group for the C-terminus, allowing for the sequential addition of other amino acids to the N-terminus.
Synthesis of Bioactive Molecules
H-D-allo-Threonine methyl ester hydrochloride is a precursor in the synthesis of various bioactive compounds, including inhibitors of hepatitis A virus 3C cysteine protease.[1]
Influence on Signaling Pathways
Threonine and its derivatives can influence cellular signaling pathways. For instance, amino acids like threonine are known to modulate the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. The availability of threonine can impact mTOR activity, which in turn affects downstream processes like protein synthesis and autophagy.
Caption: The role of threonine in modulating the mTOR signaling pathway.
Safety and Handling
H-D-allo-Threonine methyl ester hydrochloride should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, rinse the affected area with plenty of water.[5] Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
H-D-allo-Threonine methyl ester hydrochloride is a versatile and valuable reagent for researchers in organic synthesis and drug discovery. Its utility as a chiral building block in the stereoselective synthesis of complex molecules, particularly peptides and other bioactive compounds, is well-established. The experimental protocols and data presented in this guide provide a comprehensive resource for the effective use of this compound in a research setting.
